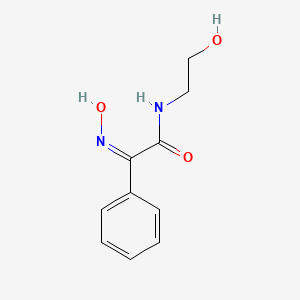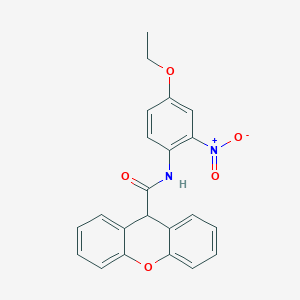
(2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide is an organic compound with a complex structure that includes both hydroxy and oxime functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide typically involves the reaction of 2-phenylacetohydroxamic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack of the hydroxamic acid on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide involves its interaction with specific molecular targets. The hydroxy and oxime groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)succinimide
- 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]
- N,N-Bis(2-hydroxyethyl)isonicotinamide
Uniqueness
(2Z)-N-(2-hydroxyethyl)-2-(hydroxyimino)-2-phenylethanamide is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may lack one of these groups.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2Z)-N-(2-hydroxyethyl)-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O3/c13-7-6-11-10(14)9(12-15)8-4-2-1-3-5-8/h1-5,13,15H,6-7H2,(H,11,14)/b12-9- |
Clé InChI |
LEJLBOQAEULYKA-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/O)/C(=O)NCCO |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11596662.png)

![(2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11596677.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11596682.png)
![4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11596695.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11596703.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide](/img/structure/B11596711.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11596716.png)
![isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596731.png)
![(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11596735.png)
![Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596738.png)
![ethyl (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11596742.png)
![methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11596743.png)
